molecular formula C12H8ClNO B1407838 6-Phenylpyridine-2-carbonyl chloride CAS No. 1247729-30-1

6-Phenylpyridine-2-carbonyl chloride

Cat. No.: B1407838
CAS No.: 1247729-30-1
M. Wt: 217.65 g/mol
InChI Key: OPYJKTJNVOXHCY-UHFFFAOYSA-N
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Description

6-Phenylpyridine-2-carbonyl chloride is an organic compound that belongs to the class of pyridine derivatives It is characterized by a phenyl group attached to the pyridine ring at the 6th position and a carbonyl chloride group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylpyridine-2-carbonyl chloride typically involves the chlorination of 6-Phenyl-pyridine-2-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent. The process involves refluxing the carboxylic acid with thionyl chloride, resulting in the formation of the corresponding acid chloride.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in achieving consistent results.

Chemical Reactions Analysis

Types of Reactions: 6-Phenylpyridine-2-carbonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Electrophilic Aromatic Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and water. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.

    Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used. These reactions usually require the presence of a catalyst and are conducted under controlled conditions.

Major Products:

    Amides and Esters: Formed through nucleophilic substitution reactions.

    Halogenated, Nitrated, and Sulfonated Derivatives: Formed through electrophilic aromatic substitution reactions.

Scientific Research Applications

6-Phenylpyridine-2-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the development of bioactive molecules and as a building block in medicinal chemistry.

    Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.

    Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Phenylpyridine-2-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group acts as an electrophilic center, attracting nucleophiles and facilitating the formation of new chemical bonds. This reactivity is harnessed in various synthetic applications to create complex molecules with desired functionalities.

Comparison with Similar Compounds

    6-Phenyl-pyridine-2-carboxylic acid: The precursor to 6-Phenylpyridine-2-carbonyl chloride.

    Pyridine-2-carbonyl chloride: Lacks the phenyl group, resulting in different reactivity and applications.

    6-Methyl-pyridine-2-carbonyl chloride: Similar structure but with a methyl group instead of a phenyl group, leading to variations in chemical behavior.

Uniqueness: this compound is unique due to the presence of both the phenyl group and the carbonyl chloride group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

6-phenylpyridine-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO/c13-12(15)11-8-4-7-10(14-11)9-5-2-1-3-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYJKTJNVOXHCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 2-L three neck round bottomed flask equipped with an overhead stirrer, thermocouple, heating mantle with digital temperature controller, condenser and nitrogen inlet/outlet was charged with 100.0 g (0.502 mol) of 6-phenyl-2-pyridinecarboxylic acid and 1500 mL of toluene (Kf<0.02 wt %) then warmed to 40° C. Thionyl chloride (110 mL; 1.51 mol, 3 eq) was then added to the thin slurry via addition funnel over 20 minutes. The thin slurry was heated to 75° C. and stirred overnight (typically 10-16 hr), until it became a clear solution. Reaction was assayed via HPLC for conversion as the methyl ester derivative. After cooling the reaction mixture to room temperature the solvent and excess thionyl chloride were removed in vacuo as follows: Reaction mixture was stripped under full vacuum at 40° C. (bath temperature) to approximately ⅓ its original volume (˜500 ml) and then (1000 ml) of fresh toluene was added. Concentration was continued, again stripping to ⅓ original volume (˜500 ml) followed by re-dilution with 1000 ml of fresh toluene. The total amount of toluene removed was ˜2000 mL.
[Compound]
Name
2-L
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1500 mL
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Reaction Step Two
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110 mL
Type
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Reaction Step Three
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
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1000 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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